N-[(3-aminocyclobutyl)methyl]cyclopropanecarboxamide N-[(3-aminocyclobutyl)methyl]cyclopropanecarboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17666393
InChI: InChI=1S/C9H16N2O/c10-8-3-6(4-8)5-11-9(12)7-1-2-7/h6-8H,1-5,10H2,(H,11,12)
SMILES:
Molecular Formula: C9H16N2O
Molecular Weight: 168.24 g/mol

N-[(3-aminocyclobutyl)methyl]cyclopropanecarboxamide

CAS No.:

Cat. No.: VC17666393

Molecular Formula: C9H16N2O

Molecular Weight: 168.24 g/mol

* For research use only. Not for human or veterinary use.

N-[(3-aminocyclobutyl)methyl]cyclopropanecarboxamide -

Specification

Molecular Formula C9H16N2O
Molecular Weight 168.24 g/mol
IUPAC Name N-[(3-aminocyclobutyl)methyl]cyclopropanecarboxamide
Standard InChI InChI=1S/C9H16N2O/c10-8-3-6(4-8)5-11-9(12)7-1-2-7/h6-8H,1-5,10H2,(H,11,12)
Standard InChI Key CPSNVUBAXUYSMK-UHFFFAOYSA-N
Canonical SMILES C1CC1C(=O)NCC2CC(C2)N

Introduction

Synthesis and Production Methods

Laboratory-Scale Synthesis

The synthesis of N-[(3-aminocyclobutyl)methyl]cyclopropanecarboxamide typically involves amide bond formation between cyclopropanecarboxylic acid derivatives and 3-aminocyclobutylmethylamine. While specific protocols are proprietary, general methodologies for analogous carboxamides employ coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) or HATU to activate the carboxylic acid for nucleophilic attack by the amine . Reactions are conducted under inert atmospheres (e.g., nitrogen) to prevent oxidation of sensitive functional groups.

Industrial-Scale Manufacturing

Industrial production leverages continuous flow reactors to enhance reaction efficiency and yield. Post-synthesis purification often involves recrystallization from aprotic solvents or chromatographic techniques to achieve >95% purity . Scalability challenges include managing the exothermic nature of amide bond formation and ensuring consistent stereochemical outcomes.

Chemical Properties and Reactivity

Physicochemical Properties

PropertyValueSource
Molecular Weight168.24 g/mol
Melting Point120–122°C (predicted)
Boiling Point248.5±7.0°C (predicted)
Water SolubilityInsoluble
Density1.187±0.06 g/cm³

The compound’s insolubility in water and moderate melting point suggest suitability for solid-phase synthesis or controlled-release formulations .

Characteristic Reactions

  • Oxidation: The amine group undergoes oxidation with agents like KMnO₄, yielding nitro or imine derivatives.

  • Reduction: LiAlH₄ reduces the amide to a secondary amine, altering pharmacological profiles.

  • Nucleophilic Substitution: The cyclobutyl amine participates in SN² reactions, enabling functionalization at the nitrogen center .

Comparative Analysis with Related Compounds

Structural Analogues

CompoundMolecular FormulaKey Difference
3-Amino-N-(3-methylbutyl)cyclobutane-1-carboxamideC₁₀H₂₀N₂OLinear vs. cyclic alkyl chain
N-[(3-Aminocyclopropyl)methyl]cyclopropanecarboxamideC₈H₁₄N₂OCyclopropane vs. cyclobutane

The substitution of cyclobutane for smaller rings increases steric bulk, potentially enhancing target selectivity in drug design .

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